5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid
Description
5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid is a heterocyclic compound characterized by a 1,3,4-thiadiazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and a carboxylic acid (-COOH) group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a promising scaffold in medicinal and agrochemical research . Its synthesis often involves heterocyclization reactions, such as the reaction of thiosemicarbazides with trifluoroacetic acid in the presence of polyphosphoric acid .
Properties
IUPAC Name |
5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3N2O2S/c5-4(6,7)3-9-8-1(12-3)2(10)11/h(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBQYVLKYKXYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Halogenated Thiadiazole Intermediates
This approach begins with the synthesis of halogenated 2-substituted 1,3,4-thiadiazoles, which are then oxidized or further functionalized to yield the target carboxylic acid.
Preparation of 2-Halogeno-5-trifluoromethyl-1,3,4-thiadiazole:
As per patent US4097669A, this intermediate is obtained via diazotization of the corresponding amino-thiadiazole, followed by halogenation. The process involves the reaction of an amino-thiadiazole derivative with nitrous acid to form a diazonium salt, which is then treated with halogenating agents such as bromine or chlorine to introduce the halogen at the 2-position.Conversion to 2-Mercapto Derivative:
The halogenated intermediate reacts with thiourea in boiling ethanol, followed by treatment with sodium hydroxide, producing the 2-mercapto-5-trifluoromethyl-1,3,4-thiadiazole. This step is crucial, as the mercapto group serves as a precursor for further oxidation or substitution reactions.Oxidation to Carboxylic Acid:
The mercapto compound can be oxidized using strong oxidants such as hydrogen peroxide or potassium permanganate under controlled conditions to form the corresponding carboxylic acid. The oxidation typically proceeds via sulfoxide or sulfone intermediates, eventually leading to the carboxyl group.
Amino-thiadiazole → diazotization → halogenation → halogenated thiadiazole → reaction with thiourea → mercapto derivative → oxidation → carboxylic acid
| Step | Starting Material | Reagent | Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Amino-thiadiazole | HNO₂, halogenating agent | Cold, controlled temperature | Halogenated thiadiazole | Based on US4097669A |
| 2 | Halogenated thiadiazole | Thiourea | Boiling ethanol | Mercapto thiadiazole | Known method |
| 3 | Mercapto thiadiazole | Oxidant (H₂O₂, KMnO₄) | Mild heating | Carboxylic acid | Oxidation to acid |
Synthesis via Thiadiazole Ring Construction from Precursors
This method involves constructing the thiadiazole ring directly from suitable precursors such as thiosemicarbazides or hydrazides, followed by trifluoromethylation and oxidation steps.
Formation of Thiadiazole Ring:
Condensation of hydrazides or thiosemicarbazides with suitable carboxylic acid derivatives or acyl chlorides to form the ring system.Introduction of Trifluoromethyl Group:
The trifluoromethyl group can be introduced via electrophilic trifluoromethylation reagents such as trifluoromethyl sulfonates or hypervalent iodine reagents under controlled conditions.Oxidation to Carboxylic Acid:
Similar to the previous method, oxidation of sulfur or thiol groups using oxidants like hydrogen peroxide yields the carboxylic acid.
| Step | Starting Material | Reagent | Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Hydrazide derivatives | Acyl chlorides | Reflux | Thiadiazole ring | Based on known ring synthesis |
| 2 | Thiadiazole intermediate | Trifluoromethylating agent | Mild heat | Trifluoromethyl-substituted thiadiazole | Literature reports |
| 3 | Sulfur-containing intermediate | Oxidant | Mild heating | Carboxylic acid | Common oxidation process |
Sulfonylation and Oxidation Pathway
In this pathway, a halogenated thiadiazole reacts with sulfinic acids or sulfinate salts to introduce sulfonyl groups, which are subsequently oxidized to the corresponding carboxylic acid.
Reaction with Sulfinic Acid:
As per patent CN103936691A, 2-halogeno-5-trifluoromethyl-1,3,4-thiadiazole reacts with sulfinic acids in the presence of bases, forming sulfonyl derivatives.Oxidation to Carboxylic Acid:
The sulfonyl derivatives are oxidized to the corresponding carboxylic acids, typically using hydrogen peroxide or other suitable oxidants.
| Step | Starting Material | Reagent | Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Halogenated thiadiazole | Sulfinic acid | Base, solvent | Sulfonyl derivative | Based on CN103936691A |
| 2 | Sulfonyl derivative | Oxidant (H₂O₂) | Mild heating | Carboxylic acid | Final step |
Summary of Key Conditions and Reagents
| Preparation Method | Key Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Halogenation & Oxidation | Halogenating agents, oxidants | Low temperature, controlled pH | High yield, well-documented | Multi-step, requires handling halogens |
| Ring Construction & Trifluoromethylation | Hydrazides, trifluoromethyl reagents | Reflux, inert atmosphere | Precise substitution | Requires specialized reagents |
| Sulfonylation & Oxidation | Sulfinic acids, oxidants | Mild heating | Good for sulfonyl derivatives | Limited to sulfonyl pathway |
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Agricultural Chemistry
TFMTCA has been identified as a promising candidate for use in plant protection agents . It exhibits fungicidal, bactericidal, and insecticidal properties, making it effective against various pests, including fungi and insects. The compound's efficacy is attributed to its ability to disrupt cellular processes in target organisms.
| Property | Details |
|---|---|
| Use | Plant protection agent |
| Targets | Fungi, bacteria, arthropods, insects |
| Mechanism | Disruption of cellular processes |
Pharmaceutical Applications
The trifluoromethyl group in TFMTCA enhances drug potency, particularly against reverse transcriptase enzymes , which are crucial in antiviral therapies. This compound is being explored for incorporation into drug molecules aimed at improving therapeutic efficacy.
- Research Findings :
- Improved potency observed in modified drugs targeting reverse transcriptase.
- Lower doses required to achieve therapeutic effects.
| Study Focus | Results |
|---|---|
| Drug Modification | Enhanced potency against reverse transcriptase |
| Assays Conducted | Biochemical assays demonstrating improved efficacy |
Biocidal Products
TFMTCA is also recognized for its potential in developing biocidal products that control harmful organisms through chemical or biological means. Its effectiveness has been evaluated through microbiological tests against various pathogens.
| Application Area | Details |
|---|---|
| Type | Biocidal products |
| Efficacy Testing | Microbiological tests against pathogens |
Anticancer Research
Recent studies have investigated the anticancer properties of TFMTCA. It has demonstrated cytotoxic activity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).
- Case Study Highlights :
- Significant cytotoxic effects observed in both cancer cell lines.
- Potential for further development as an anticancer agent.
Summary of Findings
The applications of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid span multiple fields including agriculture, pharmaceuticals, biocides, and oncology. Its unique structural features contribute to its diverse functionalities:
- Effective as a plant protection agent with strong pest control capabilities.
- Enhances the potency of antiviral drugs targeting reverse transcriptase.
- Shows promise as a biocide for controlling microbial pathogens.
- Exhibits anticancer activity against specific human cancer cell lines.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
5-Amino-1,3,4-thiadiazole-2-carboxylic Acid
- Structural Difference: Replaces the -CF₃ group with an amino (-NH₂) group at position 3.
- Reactivity: Undergoes decarboxylation via a zwitterionic intermediate, accelerated by cationic micelles (e.g., CTAB) due to electrostatic interactions.
- Applications : Primarily studied for mechanistic insights into heterocyclic decarboxylation rather than direct bioactivity .
5-R-Amino-1,3,4-Thiadiazole-2-Thiol Derivatives
- Structural Features : Include substituents like sulfanylacetic acid moieties.
- Bioactivity : Demonstrated anticonvulsant and anticancer properties in preclinical studies, attributed to the thiol group’s nucleophilicity. The target compound’s -COOH group may offer different binding modes in biological systems .
Thiazole-Based Carboxylic Acids
4-Methyl-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic Acid
5-Methyl-2-(3-Trifluoromethylphenylamino)-Thiazole-4-carboxylic Acid
- Substituents : -CF₃ on an aniline moiety instead of the heterocycle.
- Bioactivity : Reported in oncology research, with the -NH- linker enabling hydrogen bonding in target proteins. This differs from the target compound’s direct -CF₃ substitution, which may prioritize hydrophobic interactions .
Oxadiazole and Triazole Analogues
5-(1-Phenyl-5-(Trifluoromethyl)-1H-Pyrazol-4-yl)-1,3,4-Oxadiazol-2-ol
1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-carboxylic Acid
- Core Structure : Triazole (three nitrogens) with -CF₃ at position 4.
- Bioactivity : Potent antitumor activity against NCI-H522 lung cancer cells (GP = 68.09%), attributed to the triazole’s ability to chelate metal ions in enzymes. The thiadiazole core may offer different pharmacokinetic profiles due to reduced polarity .
Benzo[b]thiophene Derivatives
5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid
- Core Structure: Fused benzene-thiophene system vs. monocyclic thiadiazole.
- Applications: Used in plant disease control compositions (e.g., with Sumitomo’s tetrazolinone compounds). The aromatic system enhances UV stability, advantageous in agrochemical formulations compared to smaller heterocycles .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The target compound’s -CF₃ and -COOH groups allow modular derivatization, similar to oxadiazoles and triazoles, but with distinct electronic profiles .
- Biological Performance : Thiadiazole derivatives generally exhibit higher metabolic stability than oxadiazoles but lower than benzo[b]thiophenes due to ring size and substituent effects .
- Agricultural Utility : The -CF₃ group’s hydrophobicity enhances membrane permeability in agrochemicals, though fused systems (e.g., benzo[b]thiophene) offer longer environmental persistence .
Biological Activity
5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article delves into the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 198.12 g/mol. The presence of a trifluoromethyl group enhances its electrophilic character and reactivity, making it a valuable intermediate in the synthesis of various heterocyclic compounds that exhibit biological activities.
Anticancer Properties
Research has shown that this compound and its derivatives exhibit notable anticancer effects. A review of thiadiazole derivatives indicated that compounds similar to this one have demonstrated efficacy against various cancer cell lines:
| Compound | Cancer Type | IC Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | Prostate Cancer (PC3) | 12.57 ± 0.6 | Inhibition of cell proliferation |
| 5-Phenyl-4,5-dihydro-1,3,4-thiadiazoles | Lung Cancer (A549), Skin Cancer (SK-MEL-2) | 4.27 (most active) | Induction of apoptosis |
| 2-(4-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Breast Cancer (MCF-7) | Not specified | Tubulin polymerization inhibition |
The compound has been evaluated for its cytotoxic activity against several human cancer cell lines including breast cancer (MCF-7), prostate cancer (PC3), and neuroblastoma (SK-NMC). The results indicated significant growth inhibition in these cell lines .
The mechanisms underlying the anticancer activity of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells.
- Interaction with Molecular Targets : Molecular docking studies suggest that the compound interacts with tubulin and other cellular targets that regulate cell cycle progression .
Case Studies
Several studies highlight the effectiveness of thiadiazole derivatives in preclinical models:
- Alam et al. (2011) reported that a series of thiadiazole derivatives exhibited significant suppressive activity against human cancer cell lines including lung cancer (A549), ovarian cancer (SK-OV-3), and colon cancer (HCT15). The most active compound demonstrated an IC value of 4.27 µg/mL against SK-MEL-2 cells .
- Hosseinzadeh et al. (2013) synthesized new derivatives with a trifluoromethyl substituent and evaluated their anticancer activity against three cancer cell lines. Two compounds showed particularly strong cytotoxic effects against HT29 cells with IC values indicating potent activity .
Q & A
Basic: What are the standard synthetic routes for 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid?
The compound is typically synthesized via heterocyclization and functionalization. A two-step approach is common:
Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates .
Alkylation/Functionalization : Introduce the trifluoromethyl group via alkylation or carboxylation. For example, refluxing with chloroacetic acid or sodium acetate in acetic acid can yield carboxylic acid derivatives .
Key reagents : Acetic acid, sodium acetate, and carbon disulfide. Reaction conditions often involve reflux (3–5 h) and recrystallization (e.g., DMF/acetic acid) .
Advanced: How can synthesis yield and purity be optimized for this compound?
- Methodological refinements :
- Temperature control : Prolonged reflux (>5 h) may degrade heat-sensitive intermediates; monitor via TLC .
- Recrystallization solvents : Use polar aprotic solvents (DMF) mixed with acetic acid to improve crystal purity .
- Catalyst screening : Explore mild Lewis acids (e.g., ZnCl₂) to accelerate heterocyclization without side reactions .
- Purity validation : Combine elemental analysis with ¹H NMR (peak integration for substituents) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .
Basic: What biological activities are associated with this compound?
The 1,3,4-thiadiazole core exhibits:
- Anticonvulsant activity : Modulated by electron-withdrawing groups (e.g., trifluoromethyl) enhancing blood-brain barrier permeability .
- Antifungal properties : Thiadiazole derivatives disrupt fungal membrane ergosterol biosynthesis .
- Anticancer potential : Carboxylic acid derivatives show apoptosis induction in vitro, linked to ROS generation .
Advanced: How do structural modifications influence biological activity?
- Substituent effects :
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability. Compare with methyl or phenyl analogs to assess bioavailability .
- Carboxylic acid position : Derivatives with carboxyl groups at C2 show higher enzyme inhibition (e.g., COX-2) than C5 isomers .
- Methodological approach :
Basic: What analytical techniques are critical for characterizing this compound?
- Structural confirmation :
- Purity assessment : TLC (Rf comparison) and HPLC (≥95% purity threshold) .
Advanced: How can contradictory bioactivity data between studies be resolved?
- Case example : Discrepancies in antifungal IC₅₀ values may arise from:
- Strain variability : Test against standardized fungal strains (e.g., ATCC cultures) .
- Solubility factors : Use DMSO/water co-solvents to ensure uniform compound dispersion .
- Methodological rigor :
- Dose-response normalization : Express activity as μM (not μg/mL) to account for molecular weight differences .
- Control benchmarks : Include fluconazole or amphotericin B as positive controls .
Basic: What are the stability considerations for this compound?
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carboxylic acid group.
- Degradation signs : Discoloration (yellow → brown) indicates oxidation; confirm via TLC .
Advanced: How to design experiments for mechanistic studies of its anticancer activity?
- In vitro assays :
- ROS detection : Use DCFH-DA fluorescence in cancer cell lines (e.g., HeLa) .
- Apoptosis markers : Measure caspase-3/7 activation via luminescence assays.
- Theoretical framework : Link to mitochondrial apoptosis pathways (e.g., Bcl-2/Bax ratio) using Western blotting .
Basic: What are the key solubility and formulation challenges?
- Solubility : Low in water (<0.1 mg/mL); use PEG-400 or cyclodextrin-based carriers.
- Salt formation : Sodium or potassium salts improve aqueous solubility for in vivo studies .
Advanced: How to address reproducibility issues in synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
